N-(2-Oxopyrrolidin-1-yl)benzamide
Description
Properties
CAS No. |
89569-64-2 |
|---|---|
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
N-(2-oxopyrrolidin-1-yl)benzamide |
InChI |
InChI=1S/C11H12N2O2/c14-10-7-4-8-13(10)12-11(15)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,12,15) |
InChI Key |
WNTHNJJLRUXUSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Amidation via PPh3/I2 Activation (Phosphorus-Based Method)
This method involves the in situ activation of benzoic acid by iodine and triphenylphosphine in dichloromethane at 0 °C, followed by addition of the amine (2-oxopyrrolidine) and triethylamine as base. The reaction mixture is stirred at room temperature, then concentrated and purified by column chromatography.
-
- Solvent: CH2Cl2
- Temperature: 0 °C to room temperature
- Reagents: I2, PPh3, triethylamine
- Yield: Up to 99% for analogous benzamide derivatives
-
- Mild conditions
- High yield and purity
- Avoids isolation of acid chlorides
Reference example: Synthesis of N-benzylbenzamide using PPh3/I2 activation showed 99% yield after purification.
Carbodiimide-Mediated Coupling
Benzoic acid is activated by carbodiimides such as DCC or EDC in the presence of catalytic amounts of 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt). The activated ester intermediate reacts with 2-oxopyrrolidine to form the amide.
-
- Solvent: Dichloromethane or DMF
- Temperature: 0 °C to room temperature
- Reagents: DCC or EDC, DMAP or HOBt
- Workup: Filtration to remove dicyclohexylurea, extraction, and purification
-
- Side reactions such as racemization are minimal due to mild conditions.
- Suitable for scale-up and diverse substrates.
Acid Chloride Route
Benzoic acid is converted to benzoyl chloride using reagents like thionyl chloride or oxalyl chloride. The acid chloride is then reacted with 2-oxopyrrolidine in the presence of a base such as triethylamine.
-
- Acid chloride formation: reflux with SOCl2 or oxalyl chloride
- Amidation: room temperature or 0 °C in anhydrous solvent (e.g., dichloromethane)
- Base: Triethylamine or pyridine
-
- Fast reaction
- High reactivity of acid chloride
-
- Requires handling of corrosive reagents
- Possible side reactions due to acid chloride instability
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| PPh3/I2 Activation | I2, PPh3, triethylamine | 0 °C to RT, CH2Cl2 | Up to 99 | Mild, high yield, no acid chloride | Requires iodine handling |
| Carbodiimide Coupling | DCC or EDC, DMAP/HOBt | 0 °C to RT, CH2Cl2 or DMF | 80-95 | Mild, scalable, minimal racemization | Urea byproduct removal needed |
| Acid Chloride Route | SOCl2 or oxalyl chloride | Reflux for acid chloride, RT for amidation | 85-95 | Fast, high reactivity | Corrosive reagents, side reactions |
The PPh3/I2 method has been demonstrated to provide excellent yields and purity for benzamide derivatives, suggesting its suitability for N-(2-oxopyrrolidin-1-yl)benzamide synthesis.
Carbodiimide coupling remains a versatile and widely used method, especially when sensitive functional groups are present. The use of additives like HOBt reduces side reactions and improves yield.
Acid chloride methods, while effective, require careful control of reaction conditions to avoid hydrolysis and side products. They are less favored for sensitive substrates but useful for rapid synthesis.
Solvent choice impacts reaction efficiency; dichloromethane and DMF are common, with DMF favored for polar substrates.
Purification typically involves column chromatography using gradients of ethyl acetate in hexane or recrystallization from ethanol or ethyl acetate.
The preparation of this compound is efficiently achieved through amidation strategies involving activation of benzoic acid derivatives. Among the methods, phosphorus-based activation with triphenylphosphine and iodine offers a mild, high-yielding route. Carbodiimide-mediated coupling provides versatility and scalability, while acid chloride methods offer rapid synthesis but require careful handling. Selection of method depends on substrate sensitivity, scale, and available reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2-Oxopyrrolidin-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides
Reduction: Amine derivatives
Substitution: Various substituted benzamides
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
N-(2-Oxopyrrolidin-1-yl)benzamide serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for versatile chemical modifications, making it valuable in the development of new compounds in medicinal chemistry.
Biological Activities
Biological Mechanisms
The compound exhibits various biological activities, which have been the focus of numerous studies:
- Antimicrobial Properties : this compound has shown promising results against several bacterial strains, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .
- Antioxidant Activity : In vitro studies indicate that this compound can scavenge free radicals, which is crucial for protecting cells from oxidative stress. This property makes it a potential candidate for formulations aimed at mitigating oxidative damage.
- Neuroprotective Effects : Recent investigations have highlighted its neuroprotective potential. Studies involving neuroblastoma cell lines demonstrated that the compound increased cell viability under stress conditions induced by toxins, suggesting its application in treating neurodegenerative diseases.
Medical Applications
Therapeutic Potential
Research has explored the therapeutic potential of this compound for various diseases:
- Neurodegenerative Disorders : The compound's ability to protect neuronal cells indicates its potential use in therapies for conditions such as Alzheimer's and Parkinson's disease.
- Anti-inflammatory Applications : Given its interaction with cyclooxygenase enzymes, this compound may be developed as an anti-inflammatory agent, targeting inflammatory pathways involved in chronic diseases.
Industrial Applications
This compound is utilized in the pharmaceutical industry for the development of new drugs and agrochemicals. Its unique chemical properties enable the formulation of compounds with enhanced efficacy and reduced side effects.
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Antimicrobial | Disruption of bacterial cell wall synthesis | , |
| Antioxidant | Scavenging free radicals | |
| Neuroprotective | Inhibition of toxin-induced cell death |
Table 2: Case Studies Overview
Mechanism of Action
The mechanism of action of N-(2-Oxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
The structural and functional differences between N-(2-Oxopyrrolidin-1-yl)benzamide and analogous benzamide derivatives are critical in understanding their pharmacological and chemical behaviors. Below is a detailed comparison:
Table 1: Structural Comparison of Selected Benzamide Derivatives
Key Observations :
- The additional ketone in 2,5-dioxopyrrolidinyl () may increase electrophilicity, affecting reactivity .
- Synthetic Accessibility : Most derivatives are synthesized via amidation or condensation reactions, with ultrasonic irradiation () improving yields in some cases .
Table 2: Activity Comparison of Benzamide Derivatives
Key Observations :
- Role of Lactam Rings: The 2-oxopyrrolidinyl group’s lactam structure may facilitate hydrogen bonding with biological targets, as seen in MPPB’s role in cell productivity . In contrast, azetidinone derivatives () leverage ring strain for increased reactivity, enhancing antimicrobial effects .
- Substituent Effects : Electron-withdrawing groups (e.g., chloro in ) enhance antimicrobial activity, while electron-donating groups (e.g., methoxy in ) may influence pharmacokinetics .
Physicochemical and ADMET Properties
- Solubility and Permeability : The 2-oxopyrrolidinyl group likely improves aqueous solubility compared to purely aromatic derivatives (e.g., Rip-B in ) due to its polar lactam moiety.
Biological Activity
N-(2-Oxopyrrolidin-1-yl)benzamide is a compound that has garnered attention for its potential biological activities. This article reviews its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound belongs to the class of benzamide derivatives, characterized by the presence of a pyrrolidine ring. The structural formula can be represented as follows:
This compound's unique structure contributes to its diverse biological activities, particularly in pharmacological applications.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : Benzamide derivatives often act as inhibitors by binding to the active sites of enzymes, thereby modulating their activity. For instance, studies have shown that certain benzamide derivatives exhibit inhibitory activity against acetylcholinesterase (AChE) and β-secretase (BACE1), which are critical in Alzheimer's disease pathology .
- Receptor Modulation : These compounds may also function as agonists or antagonists at specific receptors, influencing cellular signaling pathways. This property is particularly relevant in the development of drugs targeting neurological disorders.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. In vitro studies demonstrated its ability to scavenge free radicals, which is crucial for protecting cells from oxidative stress.
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of this compound. In a study involving neuroblastoma cell lines, this compound showed a dose-dependent increase in cell viability under stress conditions induced by toxins . This suggests its potential application in neurodegenerative disease treatment.
Antimicrobial Activity
Benzamide derivatives have been explored for their antimicrobial properties. This compound has shown promising results against various bacterial strains, including resistant strains like MRSA. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications to the benzamide structure can significantly influence its potency and selectivity towards specific targets. For instance, substituents on the benzene ring can enhance binding affinity and improve pharmacokinetic properties.
Q & A
Q. What synthetic routes are commonly employed for the preparation of N-(2-Oxopyrrolidin-1-yl)benzamide derivatives, and how can reaction conditions be optimized?
The synthesis of this compound derivatives often involves coupling reactions between activated benzoyl intermediates and pyrrolidinone-containing amines. For example, pyridine-mediated reflux (4 hours) is a key step for forming the benzamide backbone . Optimization may include adjusting catalysts (e.g., Pd/C for hydrogenation ), solvent systems (e.g., CHCl for acylation ), and protecting group strategies (e.g., TIPSCl for hydroxyl protection ). Reaction temperature and time are critical for minimizing side products, particularly in multi-step syntheses.
Q. Which analytical techniques are essential for characterizing the structural integrity of this compound analogs?
Key techniques include:
- X-ray crystallography : Resolves bond lengths, angles, and crystal packing (e.g., Table 1 in provides refinement data for a related benzamide) .
- NMR spectroscopy : Confirms regiochemistry and purity, with H/C NMR used to verify substituent positions.
- Mass spectrometry : Validates molecular weight and fragmentation patterns.
- HPLC : Assesses purity, especially for intermediates prone to oxidation or hydrolysis.
Q. How are initial biological activities of this compound derivatives evaluated in preclinical studies?
Standard protocols involve:
- In vitro assays : Enzymatic inhibition studies (e.g., PARP-1 inhibition using a benzamide scaffold ).
- Cell-based models : Testing cytotoxicity or antiproliferative effects in cancer cell lines.
- Pharmacokinetic screening : Assessing solubility, metabolic stability, and membrane permeability.
Advanced Research Questions
Q. What structure-activity relationship (SAR) trends have been observed for this compound derivatives in therapeutic applications?
- Substituent effects : Electron-withdrawing groups on the benzamide ring enhance enzymatic binding affinity (e.g., trifluoromethyl groups in improve antiviral activity ).
- Pyrrolidinone modifications : Substitution at the 2-oxo position (e.g., methyl or cyano groups) alters metabolic stability and target selectivity .
- Linker optimization : Varying the spacer between benzamide and pyrrolidinone modulates conformational flexibility, impacting potency (e.g., highlights a quinoline-linked scaffold for PARP-1 inhibition ).
Q. How does X-ray crystallography provide insights into the binding mechanisms of this compound derivatives?
Crystallographic data (e.g., ) reveal hydrogen-bonding interactions between the pyrrolidinone carbonyl and target proteins (e.g., kinase ATP-binding pockets). The benzamide moiety often participates in π-π stacking with aromatic residues, while substituents like halogens or methyl groups occupy hydrophobic pockets . These insights guide rational drug design to improve binding kinetics.
Q. What computational strategies are used to predict the pharmacokinetic properties of this compound analogs?
- Molecular docking : Predicts binding modes to targets like PARP-1 or viral proteases .
- QSAR models : Relate logP, PSA, and molecular weight to bioavailability (e.g., reports PSA = 92.33 Ų for a related compound ).
- MD simulations : Assess stability of ligand-protein complexes over time, identifying critical interaction residues.
Q. How can conflicting biological data from different assay platforms be resolved for this compound derivatives?
Discrepancies may arise from variations in assay conditions (e.g., ATP concentrations in kinase assays) or cell line specificity. Cross-validation using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) is recommended. For example, notes that thiazole-substituted derivatives show divergent activity in antiviral vs. anticancer screens, necessitating mechanistic follow-up .
Q. What methodologies are employed to study the metabolic stability of this compound compounds?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
